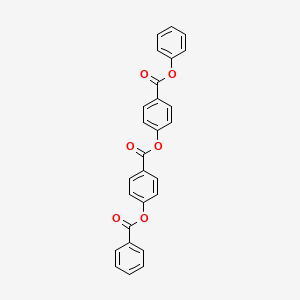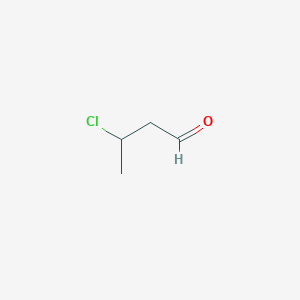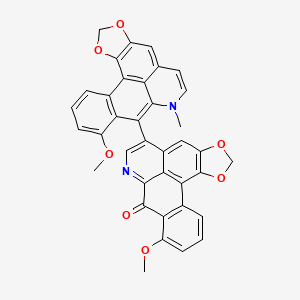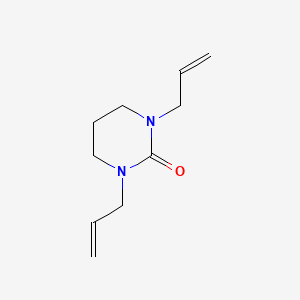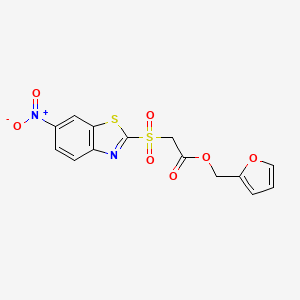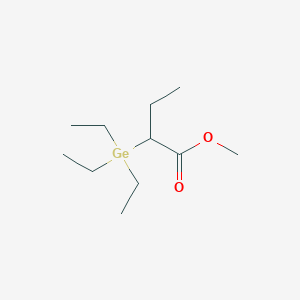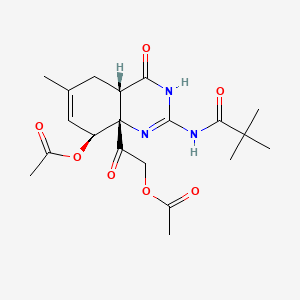
Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(8-(acetyloxy)-8a-((acetyloxy)acetyl)-1,4,4a,5,8,8a-hexahydro-6-methyl-4-oxo-2-quinazolinyl)-2,2-dimethyl-, (4aalpha,8alpha,8aalpha)- is a complex organic compound with a unique structure This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including acylation, cyclization, and functional group modifications. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may exhibit bioactivity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound may be developed as pharmaceuticals for the treatment of various diseases. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and oxo groups may play a role in binding to these targets, leading to changes in their activity. The pathways involved can include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of gene expression.
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Methyl-4-oxo-3,4-dihydroquinazoline
- 6-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. The presence of acetyloxy groups and the hexahydroquinazolinyl core provide unique chemical properties and potential biological activities that are not found in other similar compounds.
特性
CAS番号 |
86971-05-3 |
|---|---|
分子式 |
C20H27N3O7 |
分子量 |
421.4 g/mol |
IUPAC名 |
[2-[(4aS,8S,8aS)-8-acetyloxy-2-(2,2-dimethylpropanoylamino)-6-methyl-4-oxo-3,4a,5,8-tetrahydroquinazolin-8a-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C20H27N3O7/c1-10-7-13-16(27)21-18(22-17(28)19(4,5)6)23-20(13,14(26)9-29-11(2)24)15(8-10)30-12(3)25/h8,13,15H,7,9H2,1-6H3,(H2,21,22,23,27,28)/t13-,15+,20-/m1/s1 |
InChIキー |
NYAKVSWFXWACKR-IAMHBRQHSA-N |
異性体SMILES |
CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)COC(=O)C)OC(=O)C |
正規SMILES |
CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C(C)(C)C)C(=O)COC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14413669.png)
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)
